tert-Butyl (1-carbamoylcyclobutyl)carbamate
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Overview
Description
tert-Butyl (1-carbamoylcyclobutyl)carbamate is an organic compound that belongs to the class of carbamate esters. These compounds are characterized by the presence of a carbamate group, which is an ester of carbamic acid. The molecular structure of tert-butyl 1-carbamoylcyclobutylcarbamate includes a tert-butyl group attached to a carbamoylcyclobutyl moiety, making it a unique and interesting compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-carbamoylcyclobutylcarbamate typically involves the reaction of tert-butyl carbamate with cyclobutyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 1-carbamoylcyclobutylcarbamate can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-carbamoylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the original compound, such as carboxylic acids or ketones.
Reduction: The major products are reduced derivatives, such as alcohols or amines.
Substitution: The major products are substituted derivatives, where the carbamate group is replaced by the incoming nucleophile.
Scientific Research Applications
tert-Butyl (1-carbamoylcyclobutyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a protecting group for amines in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 1-carbamoylcyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action may include covalent modification of the target protein, competitive inhibition, or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate ester with similar reactivity but lacking the cyclobutyl moiety.
Cyclobutyl carbamate: A compound with a similar cyclobutyl group but different substituents on the carbamate group.
N-Boc-protected anilines: Compounds with a tert-butyl carbamate group used as protecting groups in organic synthesis.
Uniqueness
tert-Butyl (1-carbamoylcyclobutyl)carbamate is unique due to the presence of both the tert-butyl and cyclobutyl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(1-carbamoylcyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(7(11)13)5-4-6-10/h4-6H2,1-3H3,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWXLSANAOPIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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